

Assessing Experimental Reproducibility: A Comparative Guide to 4-(N-Benzylaminocarbonyl)phenylboronic Acid

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Compound of Interest

Compound Name: 4-(N-Benzylaminocarbonyl)phenylboronic acid

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In the landscape of synthetic chemistry and drug discovery, the reproducibility of experimental results is paramount for the validation of scientific findings and the efficient development of new molecular entities. This guide provides a comparative analysis of **4-(N-Benzylaminocarbonyl)phenylboronic acid**, a versatile reagent in cross-coupling reactions, against other substituted phenylboronic acids. By examining the factors influencing reaction outcomes and providing standardized protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to enhance the reproducibility of their experiments.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and the choice of boronic acid is critical to its success.^[1] The performance of **4-(N-Benzylaminocarbonyl)phenylboronic acid** is benchmarked against other phenylboronic acid derivatives to provide a comparative overview. The efficiency of these reactions is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid.^[1]

Factors such as the choice of catalyst, base, and solvent system significantly influence the yield and reproducibility of Suzuki-Miyaura reactions. For instance, palladium-catalyzed couplings are widely used, with catalyst systems and reaction conditions often tailored to the specific substrates.^[2]

Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Various Phenylboronic Acids

Boronic Acid Derivative	Coupling Partner	Catalyst System	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
4-(N-Benzylaminocarbonyl)phenylboronic acid	Aryl Halide	Pd(OAc) ₂ , PPh ₃	K ₃ PO ₄	Toluene/EtOH/H ₂ O	100	12	(Data not available in provided search results)
Phenylboronic acid	4-bromobenzoic acid	Pd-bpydc-Nd	K ₂ CO ₃	DMF/H ₂ O (1:1)	70	3	>95 ^[1]
4-Fluorophenylboronic acid	1-bromo-4-fluorobenzene	G-COOH-Pd-10	K ₂ CO ₃	DMF/H ₂ O (95:5)	110	3	~90 ^[3]
4-Carboxyphenylboronic acid	1-bromo-4-fluorobenzene	G-COOH-Pd-10	K ₂ CO ₃	DMF/H ₂ O (95:5)	110	48	~60 ^[3]
4-Vinylphenylboronic acid	1-bromo-4-fluorobenzene	G-COOH-Pd-10	K ₂ CO ₃	DMF/H ₂ O (95:5)	110	48	~40 ^[3]

Note: The yields for substituted phenylboronic acids can be variable and are highly dependent on the specific coupling partners and reaction conditions.[1]

Factors Influencing Stability and Reproducibility

The stability of boronic acids under reaction conditions is a critical factor affecting experimental reproducibility. Arylboronic acids can undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields and byproducts.[4] The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring.[4]

The N-benzylaminocarbonyl group in **4-(N-Benzylaminocarbonyl)phenylboronic acid** is an electron-withdrawing group, which can influence the acidity of the boronic acid and its stability. The acid-base properties of phenylboronic acids can be tuned by substitutions on the benzene ring, with pKa values ranging from 9.24 for p-methoxy- to 7.23 for p-nitro-substituted phenylboronic acid.[5]

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible results. Below are generalized procedures for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup:

- To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]
- Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[1]

Reaction:

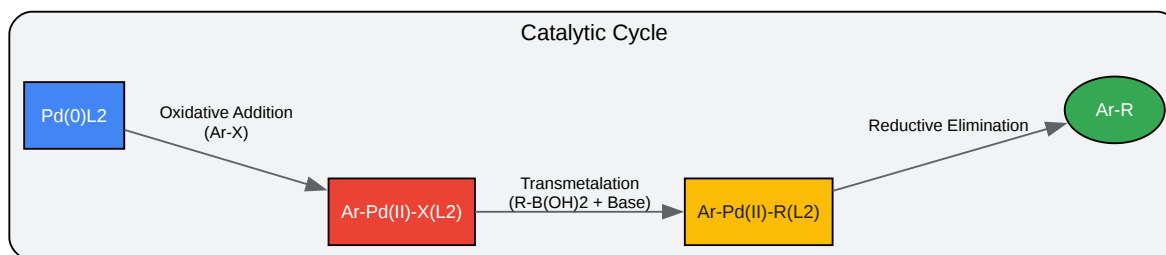
- Stir the mixture at the desired temperature (room temperature to reflux).[1]
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

Workup and Purification:

- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
- Filter the drying agent and concentrate the solvent under reduced pressure.[6]
- Purify the crude product by a suitable method, such as column chromatography on silica gel.[6]

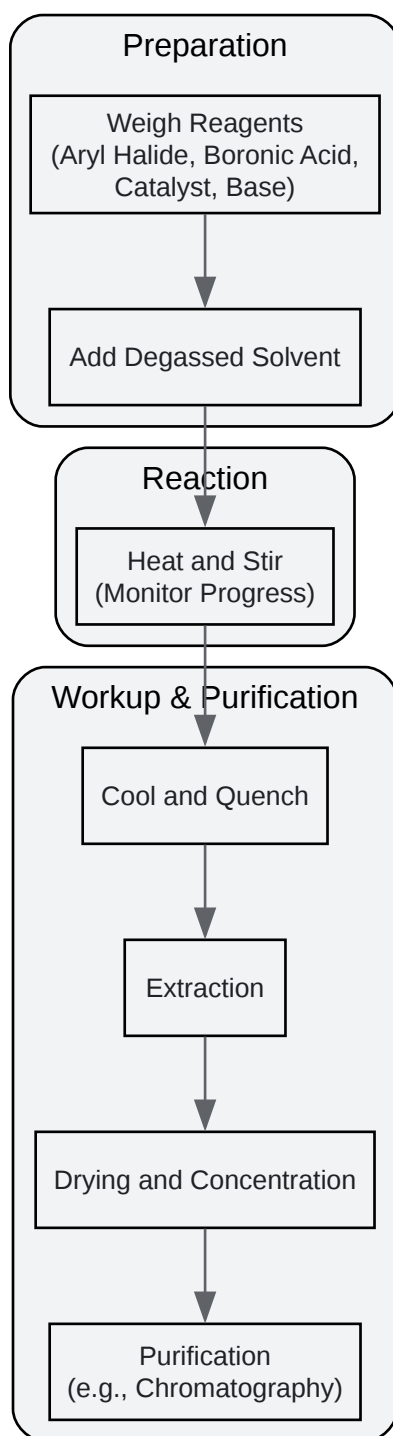
Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

By understanding the factors that influence the stability and reactivity of **4-(N-Benzylaminocarbonyl)phenylboronic acid** and adhering to detailed experimental protocols, researchers can significantly improve the reproducibility of their experiments, leading to more reliable and robust scientific outcomes.

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